3-Nitro-4-phenylpyridine
Overview
Description
3-Nitro-4-phenylpyridine is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of nitropyridines, such as 3-Nitro-4-phenylpyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which yields the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Nitro-4-phenylpyridine is determined by X-ray diffraction analysis . The coordination polyhedron of the silicon atom is a pseudo-octahedron, in the equatorial plane of which there are four fluorine atoms, and the axial positions are occupied by two nitrogen atoms of the ligand .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-4-phenylpyridine can be determined by using Hartree-Fock (HF) theory and Becke three-parameter functional (B3LYP) hybrid approaches within the density functional theory framework with the 6-31++G (d,p) basis set .Scientific Research Applications
- Application : Nitropyridines, including 3-Nitropyridine, are used in the synthesis of a wide range of compounds. They are particularly useful in the construction of the pyridine ring and for its substitution .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO – in water to obtain 3-nitropyridine .
- Results : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Application : Pyridinium salts, which can be derived from nitropyridines, are found in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Method : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : The pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
- Application : Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development .
- Method : The specific method of halogenation is not mentioned in the snippet .
- Results : The results or outcomes of the halogenation process are not provided in the snippet .
Synthesis and Reactions of Nitropyridines
Pyridinium Salts
Halogenation of Pyridines
- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Method : The specific method of synthesis is not mentioned in the snippet .
- Results : The results or outcomes of the synthesis process are not provided in the snippet .
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Method : The specific method of substitution is not mentioned in the snippet .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Application : The starting materials were prepared in one step from 2,4-bistri uoromethylbenzyl iodide and the corresponding pyri-dine .
- Method : While the model 4-phenylpyridine 1c gave the product 2c in 69% yield, scaling this reaction to 3 mmol, led to the formation of 2c in an increased yield of 73% .
- Results : The results or outcomes of the reductive hydroxymethylation process are not provided in the snippet .
Synthesis of Imidazopyridines
Substitution Reactions
Reductive Hydroxymethylation
- Application : Pyridine compounds, including 3-Nitropyridine, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Method : The specific method of application is not mentioned in the snippet .
- Results : The results or outcomes of the application process are not provided in the snippet .
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
- Method : The specific method of synthesis is not mentioned in the snippet .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Application : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Method : This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Results : A noteworthy feature of this work is that paraformaldehyde acts as both a hydride donor and an electrophile in the reaction, enabling the use of cheap and readily available feedstock chemicals .
Antimicrobial and Antiviral Activities
Synthesis of 2-Substituted-5-Nitropyridines
Reductive Hydroxymethylation
Safety And Hazards
3-Nitro-4-phenylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Future Directions
The future directions of research on 3-Nitro-4-phenylpyridine could involve the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . Another potential direction could be the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
properties
IUPAC Name |
3-nitro-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSKNQVRTSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376591 | |
Record name | 3-nitro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-phenylpyridine | |
CAS RN |
220952-00-1 | |
Record name | 3-nitro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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